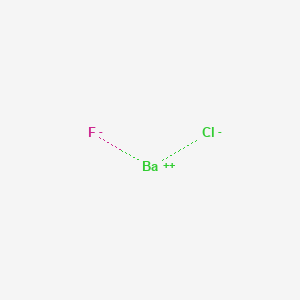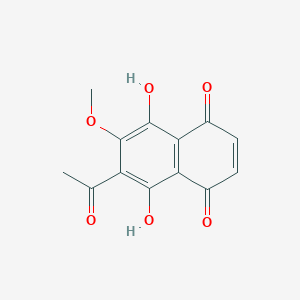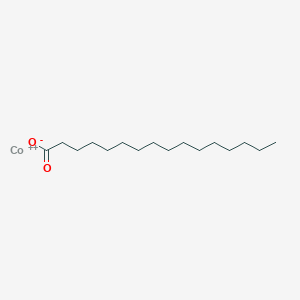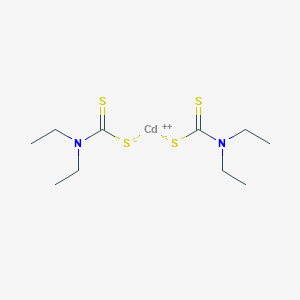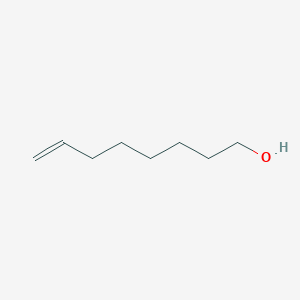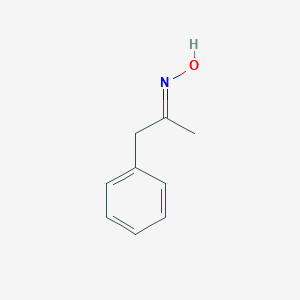
N,2-dimethylbenzenesulfonamide
描述
N,2-dimethylbenzenesulfonamide, also known as tosylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has a wide range of applications in various fields such as medicine, biology, and chemistry.
作用机制
The mechanism of action of N,2-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye. This inhibition leads to a decrease in intraocular pressure and has been used in the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. It has also been shown to inhibit the activity of urease, an enzyme that plays a role in the breakdown of urea in the body. This inhibition has been used in the treatment of urease-related diseases such as Helicobacter pylori infection.
实验室实验的优点和局限性
N,2-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has a number of limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a drug.
未来方向
There are a number of future directions for the study of N,2-dimethylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. It has been shown to have potential as an inhibitor of a number of enzymes, and further research may lead to the development of new drugs for the treatment of a variety of diseases. Another area of research is the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works and how it can be used to develop new drugs. Finally, there is also potential for the use of this compound in the development of new catalysts for organic synthesis.
科学研究应用
N,2-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a ligand for metal catalysts. It has also been used in the development of new drugs and in the study of enzyme inhibitors.
属性
CAS 编号 |
13440-22-7 |
|---|---|
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC 名称 |
N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3 |
InChI 键 |
BAJXNEYFJDMIFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
同义词 |
N-Methyl-o-toluenesulfonamide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


